Regioisomeric Differentiation: 3-Substituted vs. 2-Substituted and 4-Substituted Piperidine Scaffolds
The 3-position attachment of the benzyloxyethyl side chain on the piperidine ring distinguishes this compound from its 2-substituted (CAS 1220032-46-1) and 4-substituted (CAS 1220017-65-1) regioisomers. In SAR studies of benzyloxyethyl-piperidine derivatives, the position of side chain attachment on the piperidine ring has been shown to significantly influence receptor binding profiles. For example, within the broader class of piperidine-based NMDA receptor antagonists, 4-substituted analogs demonstrate subtype-selective antagonism against NR2B-containing receptors [1], while 2-substituted analogs exhibit distinct selectivity profiles [2]. The 3-substituted scaffold of the target compound occupies a different chemical space with potentially unique pharmacological properties, though direct comparative data for this specific compound are not publicly available.
| Evidence Dimension | Piperidine ring substitution position and its impact on biological target engagement |
|---|---|
| Target Compound Data | 3-position benzyloxyethyl substitution on piperidine (CAS 1219964-54-1) |
| Comparator Or Baseline | 2-position analog (CAS 1220032-46-1); 4-position analog (CAS 1220017-65-1) |
| Quantified Difference | Qualitative differentiation in receptor subtype selectivity based on substitution position; quantitative comparative data not available for these specific compounds |
| Conditions | Class-level inference from piperidine SAR literature on NMDA and other receptor systems |
Why This Matters
Regioisomeric differentiation provides a rationale for selecting the 3-substituted isomer over its 2- or 4-substituted counterparts when exploring structure-activity relationships in medicinal chemistry programs.
- [1] US Patent 6,124,323. 4-Substituted piperidine analogs and their use as subtype selective NMDA receptor antagonists. Filed 1996-12-20. https://patents.google.com/patent/US6124323A/ View Source
- [2] US Patent 6,124,317. 2-Substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. https://www.sumobrain.com/patents/US6124317.html View Source
